molecular formula C22H24N2OS2 B11078623 2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide

2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11078623
M. Wt: 396.6 g/mol
InChI Key: LEHMVARVLVQURD-UHFFFAOYSA-N
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Description

2-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-N-(4-METHYLPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-N-(4-METHYLPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the phenyl groups and the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-N-(4-METHYLPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups to the phenyl rings.

Scientific Research Applications

2-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-N-(4-METHYLPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-N-(4-METHYLPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyl group and thiazolidine ring play crucial roles in its activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-N-(4-METHYLPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE include:

Uniqueness

What sets 2-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-N-(4-METHYLPHENYL)-13-THIAZOLIDINE-3-CARBOTHIOAMIDE apart is its unique combination of functional groups and structural features. The presence of the thiazolidine ring, along with the specific arrangement of phenyl and hydroxyl groups, gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6 g/mol

IUPAC Name

2-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C22H24N2OS2/c1-16-4-10-19(11-5-16)23-21(26)24-14-15-27-20(24)18-8-6-17(7-9-18)12-13-22(2,3)25/h4-11,20,25H,14-15H2,1-3H3,(H,23,26)

InChI Key

LEHMVARVLVQURD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(C=C3)C#CC(C)(C)O

Origin of Product

United States

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